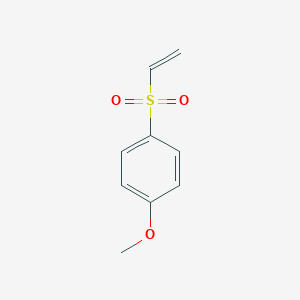

p-Anisyl vinyl sulfone

説明

P-Anisyl vinyl sulfone is a type of vinyl sulfone, a functional group in organic chemistry that consists of a vinyl group bonded to a sulfone group . Vinyl sulfones have been known for their synthetic utility in organic chemistry, easily participating in 1,4-addition reactions and cycloaddition reactions . They also play a key role as structural units of many biologically active compounds and serve as versatile building blocks for various organic transformations .

Synthesis Analysis

The synthesis of vinyl sulfones has attracted significant interest among organic chemists. Various methods have been developed for the preparation of vinyl sulfones, including direct sulfonylation of olefins and alkynes, decarboxylative sulfonylation of α,β-unsaturated carboxylic acids, and decomposition of tosylhydrazones . A recent study has demonstrated a DNA-compatible method for the synthesis of vinyl sulfones, starting from simple sodium sulfinates and DNA-conjugated alkenes .Molecular Structure Analysis

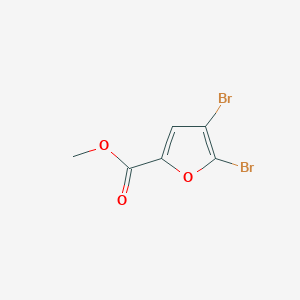

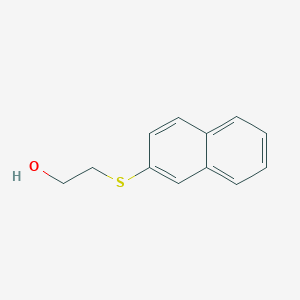

The molecular structure of vinyl sulfones, including p-Anisyl vinyl sulfone, consists of a vinyl group (C=CH2) bonded to a sulfone group (SO2) attached to an aromatic ring . The sulfone group makes the vinyl group electrophilic, allowing it to be used as a pharmacophore for binding to the thiol of cysteine residues .Chemical Reactions Analysis

Vinyl sulfones are known for their reactivity with various chemical entities. They can participate in 1,4-addition reactions and cycloaddition reactions . They can also undergo direct cross-coupling with the sulfonyl derivative with an alkene or alkyne source .Safety And Hazards

Vinyl sulfones, including p-Anisyl vinyl sulfone, are considered hazardous. They can cause skin irritation, serious eye damage, and may cause respiratory irritation. They are harmful if swallowed and may cause an allergic skin reaction . It is recommended to handle them with appropriate personal protective equipment and in a well-ventilated area .

将来の方向性

The future of vinyl sulfones, including p-Anisyl vinyl sulfone, looks promising. They are being increasingly used in the field of synthetic organic chemistry due to their versatile chemistry and the development of new and efficient methods for their synthesis . Furthermore, the global vinyl sulfone market value is estimated at US$ 2.2 billion in 2023 , indicating a growing interest and potential for future applications in various industries.

特性

IUPAC Name |

1-ethenylsulfonyl-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-3-13(10,11)9-6-4-8(12-2)5-7-9/h3-7H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGBPVKHLRWYNHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20936615 | |

| Record name | 1-(Ethenesulfonyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Anisyl vinyl sulfone | |

CAS RN |

16191-87-0 | |

| Record name | 1-(Ethenesulfonyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide](/img/structure/B106022.png)

![Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene](/img/structure/B106042.png)